molecular formula C₃₈H₅₁BrO₂₅ B1159083 Bromo β-D-Cellotrioside Decaacetate

Bromo β-D-Cellotrioside Decaacetate

Cat. No.: B1159083
M. Wt: 987.7
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo β-D-Cellotrioside Decaacetate (molecular formula: C₃₈H₅₁BrO₂₅, molecular weight: 987.7) is a brominated carbohydrate derivative extensively utilized as a synthetic intermediate, particularly in the production of p-Nitrophenyl β-D-Cellotrioside, a substrate for studying cellulase activity . Its structure consists of a β-D-cellotrioside backbone (three glucose units linked by β-1,4 glycosidic bonds) with ten acetyl-protecting groups and a bromine atom at the anomeric position. This modification enhances stability and reactivity, making it valuable in enzymatic and glycosylation studies.

Properties

Molecular Formula

C₃₈H₅₁BrO₂₅

Molecular Weight

987.7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Brominated Compounds

Structural and Functional Analogues

2.1.1. Ethyl Bromoacetate
  • Molecular Formula : C₄H₇BrO₂
  • Molecular Weight : 167.0
  • Key Features : A simple alkyl bromoester with applications as a synthetic building block in organic chemistry. Unlike Bromo β-D-Cellotrioside Decaacetate, it lacks carbohydrate complexity and acetyl protections, limiting its utility in glycoscience but favoring reactivity in alkylation reactions .
2.1.2. 4-Chloro-3-alkoxyisocoumarin Derivatives (e.g., Compound 8b)
  • Molecular Context: Brominated isocoumarins (e.g., compound 8b with Ki = 0.034 µM) are uncharged inhibitors of urokinase-type plasminogen activator (uPA).
  • Key Comparison :
    • Binding Mechanism : The bromine atom in 8b forms weak hydrophobic interactions (2.93–3.32 Å) with aspartic acid 189 in uPA, enabling flexibility for enhanced binding via additional benzamide-aromatic interactions .
    • Contrast with this compound : While both compounds utilize bromine for stability, the cellotrioside’s acetylated carbohydrate scaffold prioritizes enzymatic substrate mimicry over protease inhibition.
2.1.3. Sulfonic Acid/Bromo-Substituted EGFR Inhibitors
  • Example : 3SH (binding energy: −9.71 kcal/mol) vs. bromo-substituted analogues.
  • Key Finding : Bromo groups in EGFR inhibitors reduce binding affinity due to unfavorable steric or electronic effects, contrasting with the favorable role of bromine in uPA inhibitors like 8b .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Target Activity Metric Reference
This compound C₃₈H₅₁BrO₂₅ 987.7 β-D-cellotrioside, Br, 10 Ac Cellulase studies Substrate specificity
Ethyl Bromoacetate C₄H₇BrO₂ 167.0 Br, ester Organic synthesis Alkylation reagent
Compound 8b (uPA Inhibitor) C₁₆H₁₈BrClN₂O₄ 417.7 Br, benzamide, isocoumarin uPA Ki = 0.034 µM
3SH (EGFR Inhibitor) C₁₄H₁₃BrN₂O₂S 353.2 Br, sulfonic acid, aromatic EGFR ΔG = −9.71 kcal/mol

Key Research Findings

Role of Bromine in Binding :

  • In uPA inhibitors (e.g., 8b), bromine’s weak interactions permit conformational flexibility, enabling synergistic binding with aromatic groups .
  • In EGFR inhibitors, bromine disrupts binding, likely due to clashes with hydrophobic pockets or electronic mismatches .

Structural Complexity and Applications :

  • This compound’s acetylated carbohydrate structure is critical for mimicking natural cellulase substrates, whereas simpler bromoesters (e.g., ethyl bromoacetate) prioritize reactivity over target specificity .

Toxicity and QSAR Insights :

  • QSAR models highlight the rarity of aromatic bromo compounds in training datasets, suggesting this compound’s unique profile may require specialized toxicity assessments .

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